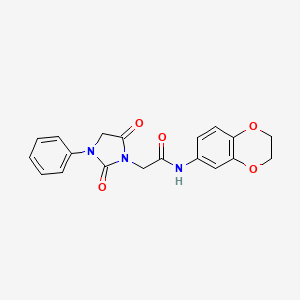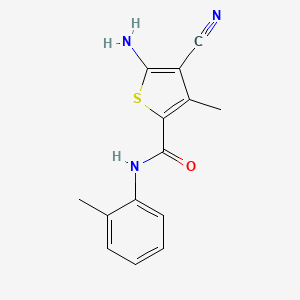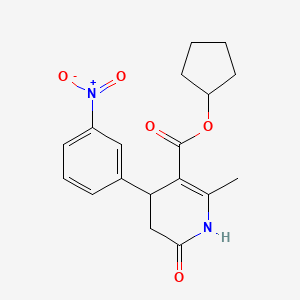
methyl 5-(5-amino-2-chlorophenyl)-2-furoate
Übersicht
Beschreibung
Methyl 5-(5-amino-2-chlorophenyl)-2-furoate, also known as MAFP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of furoic acid derivatives and has been shown to have several interesting properties that make it a valuable tool for studying biological systems.
Wirkmechanismus
The mechanism of action of methyl 5-(5-amino-2-chlorophenyl)-2-furoate is based on its ability to covalently modify the active site of enzymes and proteins. methyl 5-(5-amino-2-chlorophenyl)-2-furoate contains a reactive ester group that can react with the nucleophilic amino acid residues in the active site of enzymes and proteins, leading to the formation of a covalent bond. This covalent modification can result in the inhibition of enzyme activity or the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
methyl 5-(5-amino-2-chlorophenyl)-2-furoate has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of protein-protein interactions, and the modulation of lipid signaling pathways. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory mediators. methyl 5-(5-amino-2-chlorophenyl)-2-furoate has also been shown to induce apoptosis in cancer cells and to inhibit cell migration.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(5-amino-2-chlorophenyl)-2-furoate has several advantages as a research tool, including its potency, specificity, and covalent modification ability. It can be used to study the activity of enzymes and proteins in vitro and in vivo. However, methyl 5-(5-amino-2-chlorophenyl)-2-furoate also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the use of methyl 5-(5-amino-2-chlorophenyl)-2-furoate in scientific research. One potential application is the study of lipid signaling pathways in various disease states, including cancer and inflammation. methyl 5-(5-amino-2-chlorophenyl)-2-furoate could also be used to develop new drugs that target specific enzymes or proteins involved in disease processes. Additionally, new synthetic methods for methyl 5-(5-amino-2-chlorophenyl)-2-furoate could be developed to improve its potency and specificity. Finally, the use of methyl 5-(5-amino-2-chlorophenyl)-2-furoate in combination with other research tools, such as genetic manipulation and imaging techniques, could lead to new insights into biological processes.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(5-amino-2-chlorophenyl)-2-furoate has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and lipid signaling pathways. It has been shown to be a potent inhibitor of several enzymes, including phospholipase A2, which is involved in the production of inflammatory mediators. methyl 5-(5-amino-2-chlorophenyl)-2-furoate has also been used to study the role of lipid signaling pathways in various biological processes, including apoptosis and cell migration.
Eigenschaften
IUPAC Name |
methyl 5-(5-amino-2-chlorophenyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)11-5-4-10(17-11)8-6-7(14)2-3-9(8)13/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMCIMDNWINJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4694497.png)

![4-(2-methoxyethyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4694506.png)
![1-[(2-hydroxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4694511.png)
![5-[(5-methyl-2-furyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694518.png)

![1-[(4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4694531.png)
![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694539.png)

![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)

![1-(2-fluoro-4-methoxyphenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4694566.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4694583.png)
![6-{[(3-{[(4-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4694590.png)